4-[Dimethyl(phenyl)silyl]but-2-en-1-ol
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Overview
Description
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and two methyl groups, with a butenol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the hydrosilylation of 4-phenyl-1-butyne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures (50-80°C) and a solvent like toluene or hexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized for scalability, including precise control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-one.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-chloride or 4-[Dimethyl(phenyl)silyl]but-2-en-1-bromide.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets. The silicon atom’s unique electronic properties allow it to participate in diverse chemical reactions, influencing the compound’s reactivity and stability. The hydroxyl group and the double bond in the butenol side chain also contribute to its chemical behavior, enabling it to form hydrogen bonds and undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol: Similar structure but with a different position of the double bond.
4-[Dimethyl(phenyl)silyl]butan-1-ol: Saturated analog with no double bond.
4-[Dimethyl(phenyl)silyl]but-2-en-1-one: Oxidized form with a ketone group
Uniqueness
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to its combination of a silicon atom with a phenyl group and a butenol side chain. This structure imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
834907-70-9 |
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Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-9,13H,10-11H2,1-2H3 |
InChI Key |
MOAICEPVRGPCJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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